molecular formula C8H9N5 B1420399 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1129400-99-2

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1420399
M. Wt: 175.19 g/mol
InChI Key: NBTODGHAMDDPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of research due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of various pyrazole derivatives. For instance, it has been used in the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1) and related compounds, characterized by techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds are being studied for their biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Activities

  • Pyrimidine linked pyrazole heterocyclics, synthesized from this compound, have been evaluated for their insecticidal and antibacterial potential. These studies involve microwave-assisted cyclocondensation processes and explore the relationship between structure and biological activity (Deohate & Palaspagar, 2020).
  • Similarly, compounds like cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines synthesized from derivatives of this compound show antimicrobial properties. The structure-activity relationship of these compounds is being investigated, particularly focusing on the 3,5-dimethyl-1H-pyrazol-1-yl moiety (Sirakanyan et al., 2021).

Chemical Synthesis and Reactions

  • Studies have also focused on the chemical synthesis involving this compound, such as the Domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, revealing insights into the reaction mechanisms and structural formations of the resulting compounds (Erkin & Ramsh, 2014).

Antitubercular Activity

  • The compound's derivatives have been explored for their antitubercular activity, with molecular docking studies providing insights into potential treatments against tuberculosis. Such research is vital in the development of new therapeutic agents (Vavaiya et al., 2022).

Antiviral Activity

  • Further studies include the synthesis of derivatives with potential antiviral activity, particularly against viruses like herpes simplex virus type-1. This research is crucial for developing new antiviral medications (Tantawy et al., 2012).

properties

IUPAC Name

5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTODGHAMDDPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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